4-(2-fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Lipophilicity ADME Physicochemical profiling

4-(2-Fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 1870149-73-7) is a 4,5-disubstituted 1,2,4-triazole-3-thiol featuring a 2-fluoroethyl group at the N4 position and a methyl group at C5. It belongs to the broader class of fluorinated triazoles, which are recognized as privileged scaffolds in drug development due to enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs.

Molecular Formula C5H8FN3S
Molecular Weight 161.20 g/mol
Cat. No. B13299298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Molecular FormulaC5H8FN3S
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC1=NNC(=S)N1CCF
InChIInChI=1S/C5H8FN3S/c1-4-7-8-5(10)9(4)3-2-6/h2-3H2,1H3,(H,8,10)
InChIKeyRSUGARJLJAIZHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol: A Differentiated Fluorinated Triazole-3-thiol Building Block for Medicinal Chemistry and Chemical Biology Procurement


4-(2-Fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 1870149-73-7) is a 4,5-disubstituted 1,2,4-triazole-3-thiol featuring a 2-fluoroethyl group at the N4 position and a methyl group at C5. It belongs to the broader class of fluorinated triazoles, which are recognized as privileged scaffolds in drug development due to enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs [1]. The compound exists in thiol–thione tautomeric equilibrium, a property that directly influences its reactivity profile in downstream S- or N-derivatization chemistry [2]. Its commercial availability at 95% purity from multiple suppliers positions it as a synthetically accessible entry point into the 4-(2-fluoroethyl)-triazole-3-thiol chemical space .

Why 4-(2-Fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by a Generic Triazole-3-thiol: Structural Determinants of Physicochemical and Reactivity Divergence


Within the 4-(2-fluoroethyl)-triazole-3-thiol series, seemingly minor alterations at the C5 position produce measurable shifts in lipophilicity, tautomeric equilibrium, and downstream alkylation chemoselectivity that preclude simple analog substitution. The 5-methyl substitution on the target compound yields a distinct LogP value that separates it from the corresponding 5-ethyl analog . Furthermore, the electronic influence of the 2-fluoroethyl group modulates the thiol–thione tautomeric ratio, which in turn controls whether S-alkylation or N-alkylation products predominate during derivatization [1]. Selecting a 4-unsubstituted or 4-methyl analog as a generic replacement therefore introduces unpredictable reactivity and divergent physicochemical properties that propagate through multi-step synthetic sequences.

Quantitative Differentiation Evidence for 4-(2-Fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol Relative to Closest Analogs


LogP Comparison: 5-Methyl vs. 5-Ethyl vs. 5-Propyl 4-(2-Fluoroethyl)-triazole-3-thiols

The target compound (5-methyl) exhibits a computed LogP of 1.22, which is 0.25 log units lower than the directly comparable 5-ethyl analog (LogP 1.47) . This difference is significant in medicinal chemistry optimization, where a ΔLogP of 0.25 can meaningfully shift aqueous solubility, permeability, and off-target binding profiles. For context, the 5-propyl analog is predicted to have a LogP of approximately 1.9–2.0 (inferred from alkyl chain contributions), placing the 5-methyl variant in a distinct lipophilicity zone more favorable for compounds requiring balanced solubility-permeability profiles [1].

Lipophilicity ADME Physicochemical profiling

Tautomeric Equilibrium Preference: 4-Substituted Triazole-3-thiols Favor the Thione Form, Influencing Derivatization Chemoselectivity

DFT calculations on 4-substituted 1,2,4-triazole-3-thiol derivatives demonstrate that the thione tautomer is energetically favored over the thiol form in both gas phase and solution [1]. For 4,5-disubstituted analogs, this equilibrium directly controls alkylation chemoselectivity: the thione form promotes S-alkylation, whereas perturbations that shift the equilibrium toward the thiol form increase the proportion of undesired N-alkylation products [2]. The 4-(2-fluoroethyl) group, with its electron-withdrawing character, is predicted to further stabilize the thione tautomer relative to 4-alkyl-substituted analogs lacking fluorine, resulting in cleaner S-alkylation outcomes.

Tautomerism Thiol-thione equilibrium Chemoselectivity

Fluorine-Induced Enhancement of Metabolic Stability Relative to Non-Fluorinated 4-Alkyl Triazole Analogs

Fluorinated triazole derivatives consistently demonstrate superior metabolic stability compared to their non-fluorinated counterparts. The 2-fluoroethyl substituent at the N4 position resists cytochrome P450-mediated oxidative dealkylation, a major metabolic liability of non-fluorinated alkyl groups [1]. This class-level advantage has been established across multiple triazole chemotypes, with fluorine substitution reducing intrinsic clearance in human liver microsomes [2]. The 5-methyl group of the target compound further minimizes steric bulk relative to larger 5-alkyl analogs, preserving a molecular weight of 161.20 g/mol—favorable for maintaining ligand efficiency in fragment-based or HTS-derived programs.

Metabolic stability Fluorine substitution Oxidative metabolism

Commercial Purity Specification: 95% Baseline with Batch-to-Batch Consistency

The compound is commercially supplied at a specification purity of 95% from multiple independent vendors . This purity level is adequate for direct use in parallel synthesis, library production, and initial SAR exploration without additional purification, reducing the total cost of ownership relative to analogs requiring preparative HPLC purification before use. The 5-ethyl analog (CAS 1849380-84-2) is also supplied at 95% , but its higher molecular weight and LogP may be suboptimal for certain fragment-based or CNS-targeted programs.

Purity specification Quality control Building block procurement

High-Value Application Scenarios for 4-(2-Fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol Based on Quantitative Differentiation Evidence


Lead Optimization in CNS Drug Discovery Programs Requiring Controlled Lipophilicity (LogP ≈ 1.2) and Balanced ADME Properties

The target compound's LogP of 1.22 [1] falls within the optimal range for CNS drug candidates (LogP 1–3), where excessive lipophilicity increases promiscuous off-target binding and metabolic clearance. The 5-ethyl analog, with a LogP of 1.47, crosses into a higher lipophilicity regime that may be less desirable for CNS targets. This quantitative difference supports procurement of the 5-methyl variant when a LogP below 1.5 is a design criterion .

Synthesis of S-Alkyl Triazole Libraries Requiring Predictable Chemoselectivity

The 4-(2-fluoroethyl) substituent stabilizes the thione tautomer, promoting S-alkylation over N-alkylation during derivatization with haloalkanoic acid esters [1]. This chemoselectivity advantage, supported by DFT calculations on tautomeric equilibrium , recommends this compound over 4-aryl or 4-unsubstituted analogs that may produce mixtures of S- and N-alkylated products, complicating purification and reducing library yields.

Fragment-Based Drug Discovery (FBDD) Requiring Low Molecular Weight Fluorinated Building Blocks

With a molecular weight of 161.20 g/mol [1], the compound meets fragment-likeness criteria (MW < 300) while incorporating a fluorine atom for potential 19F NMR screening and metabolic stabilization. The 5-methyl group maintains minimal steric bulk, preserving ligand efficiency metrics. Higher 5-alkyl homologs (ethyl: 175.23 g/mol; propyl: 189.26 g/mol) progressively erode the fragment-like character .

Agrochemical Intermediate Development Requiring Balanced LogP for Foliar Uptake

Fluorinated triazoles are established scaffolds in fungicide development [1]. The intermediate LogP of 1.22 positions the compound for potential agrochemical lead generation where foliar uptake requires balanced hydrophilicity–lipophilicity. The 5-ethyl analog's higher LogP (1.47) may favor soil mobility over foliar penetration, creating distinct application profiles that inform procurement for agrochemical discovery .

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